3-Isobutylpyrrolidine
Description
3-Isobutylpyrrolidine (CAS 959238-03-0) is a nitrogen-containing heterocyclic compound derived from pyrrolidine, a five-membered saturated ring with one nitrogen atom. The compound features an isobutyl group (–CH2CH(CH2)2) attached to the 3-position of the pyrrolidine ring. This substitution introduces steric bulk and lipophilicity, influencing its physicochemical and biological properties.
The compound is commercially available at 95% purity, as noted in catalog listings . Its molecular formula is C8H17N (molecular weight: 127.23 g/mol), and it is typically a liquid under standard conditions.
Properties
IUPAC Name |
3-(2-methylpropyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7(2)5-8-3-4-9-6-8/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYDGLLISXSAIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629275 | |
| Record name | 3-(2-Methylpropyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959238-03-0 | |
| Record name | 3-(2-Methylpropyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-methylpropyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Isobutylpyrrolidine can be synthesized through the reaction of pyrrolidine with isobutyl alcohol in the presence of a catalyst and an appropriate solvent . The reaction typically involves heating the mixture to facilitate the formation of the desired product, followed by extraction and purification processes to isolate this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-Isobutylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles under specific conditions.
Reduction: It can be reduced to form secondary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenated compounds and alkylating agents are typically used in substitution reactions.
Major Products Formed:
Oxidation: Amides and nitriles.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidines depending on the reagents used.
Scientific Research Applications
3-Isobutylpyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Isobutylpyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atom in the pyrrolidine ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. This compound can modulate various biochemical pathways, leading to its diverse biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Differences
The table below highlights key structural and physicochemical distinctions between 3-Isobutylpyrrolidine and selected analogs:
Key Observations :
- Lipophilicity : The isobutyl group in this compound increases hydrophobicity compared to polar analogs like 3-(methylsulfonyl)pyrrolidine.
- Chirality : The (S)-enantiomer () may exhibit distinct biological activity compared to the racemic mixture, underscoring the importance of stereochemistry in pharmaceutical applications.
Research Findings and Data Gaps
- Stereochemical Studies : highlights the (S)-enantiomer of this compound, but biological data are lacking. Further studies on enantioselective activity are needed.
- Toxicity and Safety : While safety data are available for related compounds (e.g., 2-(3-iodobut-3-en-1-yl)pyrrolidine in ), specific toxicological profiles for this compound remain unstudied.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
